

Application Notes and Protocols for the Manual Coupling of Fmoc-Met-OH

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Compound of Interest

Compound Name: *Fmoc-metp(boc)-OH*

Cat. No.: *B613378*

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Introduction

Methionine is a crucial amino acid in many peptides and proteins, characterized by its thioether side chain. In Fmoc-based solid-phase peptide synthesis (SPPS), the incorporation of methionine is generally straightforward. However, the thioether group is susceptible to oxidation to the corresponding sulfoxide or sulfone, which can occur during synthesis and cleavage.^[1] Therefore, while the side chain of methionine is typically left unprotected during coupling, care must be taken to minimize oxidative side reactions. This document provides a detailed protocol for the manual coupling of Fmoc-Met-OH, focusing on best practices to ensure high coupling efficiency and preserve the integrity of the methionine residue.

It is important to note that the nomenclature "Fmoc-Met(Boc)-OH" is not standard for commercially available amino acid derivatives for SPPS. The methionine side chain is not typically protected with a tert-butyloxycarbonyl (Boc) group. The following protocols are for the standard and widely used Fmoc-Met-OH.

Recommended Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. For Fmoc-Met-OH, several common activating reagents can be successfully employed. The selection may depend on the specific sequence, the scale of the synthesis, and the available resources. Below is a comparison of recommended coupling reagents.

Coupling Reagent/Method	Class	Typical Equivalents (AA:Reagent:Base)	Activation Time	Advantages & Considerations
HBTU/DIPEA	Aminium Salt	3:2.9:6	1-2 minutes	Highly efficient and fast. Pre-activation is necessary to avoid guanidinylation of the free amine on the resin. [2]
HATU/DIPEA or Collidine	Aminium Salt	3:2.9:6	1-2 minutes	More reactive than HBTU, useful for difficult couplings. Collidine is a weaker base and can reduce the risk of racemization. [3]
DIC/HOBt	Carbodiimide/Additive	3:3:3	15-20 minutes (pre-activation)	A cost-effective and widely used method. The byproduct, diisopropylurea, is soluble in DMF. HOBt suppresses racemization. [2]
DIC/Oxyma	Carbodiimide/Additive	3:3:3	1-2 hours (in situ)	Oxyma is a non-explosive and highly effective alternative to HOBt.

Experimental Protocol: Manual Coupling of Fmoc-Met-OH

This protocol describes the manual coupling of Fmoc-Met-OH onto a resin-bound peptide with a free N-terminal amine. The procedure is based on a 0.1 mmol synthesis scale.

Materials and Reagents

- Peptide-resin with a free N-terminal amine
- Fmoc-Met-OH
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Chosen coupling reagent (e.g., HBTU, HATU, DIC)
- Chosen additive (e.g., HOBt, Oxyma) if using a carbodiimide
- N,N-Diisopropylethylamine (DIPEA) or Collidine
- Reaction vessel with a sintered glass frit
- Shaker or nitrogen bubbling apparatus for mixing

Procedure

1. Resin Preparation and Swelling

- Place the peptide-resin (0.1 mmol) in the reaction vessel.
- Add DMF (5-10 mL per gram of resin) to swell the resin.
- Gently agitate the resin for 30-60 minutes at room temperature.[\[3\]](#)
- Drain the DMF.

2. Fmoc Deprotection

- Add 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 5-7 minutes.^[3]
- Drain the piperidine solution.
- Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.^[3]
- Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

3. Amino Acid Activation and Coupling

Method A: Using HBTU/DIPEA

- In a separate vial, dissolve Fmoc-Met-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in a minimal amount of DMF (approx. 2 mL).
- Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature.

Method B: Using DIC/HOBt

- In a separate vial, dissolve Fmoc-Met-OH (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF (approx. 2 mL).
- Add DIC (3 eq., 0.3 mmol) to the solution.

- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.[\[2\]](#)

4. Monitoring the Coupling Reaction

- After the coupling time, take a small sample of the resin beads and perform a Kaiser test.
- A negative test (yellow or colorless beads) indicates that the coupling reaction is complete.
- If the Kaiser test is positive, the coupling step should be repeated with a fresh solution of activated Fmoc-Met-OH ("double coupling").

5. Washing

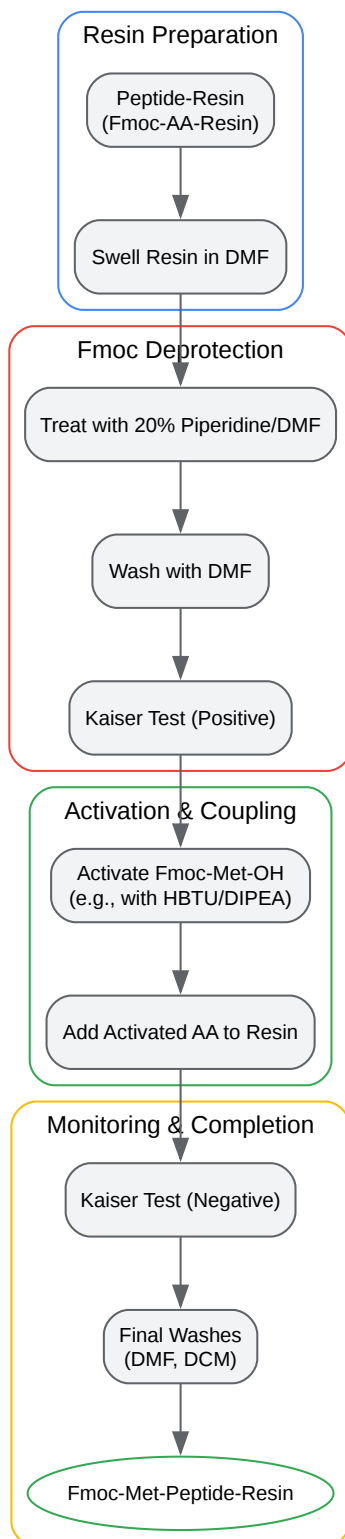
- Once the coupling is complete (negative Kaiser test), drain the coupling solution.
- Wash the peptide-resin thoroughly with DMF (3 x 5 mL) to remove any excess reagents and byproducts.
- Wash with DCM (3 x 5 mL) and then again with DMF (3 x 5 mL).

The resin is now ready for the next deprotection and coupling cycle.

Workflow Visualization

The following diagram illustrates the key steps in the manual coupling of Fmoc-Met-OH.

Manual Coupling Workflow for Fmoc-Met-OH

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Caption: Workflow for the manual coupling of Fmoc-Met-OH in SPPS.

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